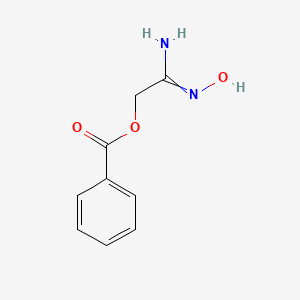

2-Amino-2-(hydroxyimino)ethyl benzoate

Description

2-Amino-2-(hydroxyimino)ethyl benzoate is a benzoic acid derivative characterized by an ethyl ester backbone substituted with both an amino (-NH₂) and a hydroxyimino (-N-OH) group. Its IUPAC name reflects the ester linkage (benzoate), the ethyl chain, and the functional groups at the second carbon: amino (C2) and hydroxyimino (C2). Structurally, it shares similarities with alkyl benzoates (e.g., methyl or ethyl benzoate) but is distinguished by its nitrogen-containing substituents, which may confer unique solubility, stability, and biological activity profiles .

The amino group could enhance water solubility compared to non-polar alkyl benzoates, while the hydroxyimino moiety might influence redox properties or metabolic pathways .

Properties

CAS No. |

650579-63-8 |

|---|---|

Molecular Formula |

C9H10N2O3 |

Molecular Weight |

194.19 g/mol |

IUPAC Name |

(2-amino-2-hydroxyiminoethyl) benzoate |

InChI |

InChI=1S/C9H10N2O3/c10-8(11-13)6-14-9(12)7-4-2-1-3-5-7/h1-5,13H,6H2,(H2,10,11) |

InChI Key |

NEZPIKJPDZBQQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(=NO)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Benzoates (Methyl, Ethyl, Propyl Benzoate)

- Functional Groups : Simple alkyl esters of benzoic acid, lacking nitrogen substituents.

- Physical Properties: Compound Molecular Weight (g/mol) Solubility (Water) Melting Point (°C) Methyl benzoate 136.15 Low 12–15 Ethyl benzoate 150.17 Low -34 2-Amino-2-(hydroxyimino)ethyl benzoate ~195.2* Moderate* Not reported *Estimated based on structural analogs .

- Applications: Alkyl benzoates are widely used as solvents or fragrance components in cosmetics. In contrast, the amino and hydroxyimino groups in 2-Amino-2-(hydroxyimino)ethyl benzoate may expand its utility to drug delivery systems or catalysis .

- Toxicity: Alkyl benzoates exhibit low acute toxicity (e.g., ethyl benzoate LD₅₀ > 2,000 mg/kg in rats).

2-Aminobenzamides

- Functional Groups: Benzamide derivatives with an amino group on the benzene ring.

- Key Differences: Reactivity: Amides are less hydrolytically reactive than esters, suggesting greater metabolic stability for 2-aminobenzamides compared to the target compound . Applications: 2-Aminobenzamides are explored as enzyme inhibitors (e.g., PARP inhibitors in cancer therapy), whereas the target compound’s ester linkage and oxime group may favor prodrug applications .

Methyl 4-Acetamido-2-hydroxybenzoate

- Functional Groups : Benzoate ester with acetamido and hydroxyl substituents on the aromatic ring.

- Comparison: Solubility: The hydroxyl group enhances water solubility compared to non-polar alkyl benzoates, similar to the amino group in the target compound . Synthesis: Both compounds require multi-step synthesis involving esterification and functional group protection, but the hydroxyimino group in the target compound adds complexity .

Research Findings and Data Gaps

- Stability: The hydroxyimino group may render 2-Amino-2-(hydroxyimino)ethyl benzoate susceptible to tautomerism or oxidation, unlike alkyl benzoates .

- Biological Activity: No direct studies exist, but amino-substituted benzoates often exhibit enhanced bioavailability compared to alkyl variants.

- Toxicity: Structural analogs like sodium benzoate (LD₅₀ ~4,100 mg/kg in rats) indicate low acute toxicity, but the amino group’s impact requires further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.